Alvimopan β-D-Glucuronide is a glucuronide metabolite of Alvimopan, an opioid antagonist primarily used to accelerate gastrointestinal recovery following surgery. This compound is classified under the category of pharmaceutical glucuronides, which are formed through the conjugation of drugs with glucuronic acid, enhancing their solubility and excretion. Alvimopan itself is known for its selective action on peripheral mu-opioid receptors, which helps mitigate opioid-induced constipation without affecting central analgesic effects.
Alvimopan β-D-Glucuronide is derived from Alvimopan through a metabolic process that involves the enzyme UDP-glucuronosyltransferase. This compound falls under the classification of pharmacologically active metabolites and is categorized as a glucuronide. It is important in pharmacokinetics as it influences the drug's efficacy and safety profile by altering its absorption, distribution, metabolism, and excretion characteristics.
The synthesis of Alvimopan β-D-Glucuronide typically involves enzymatic glucuronidation using liver microsomes or recombinant enzymes that facilitate the transfer of glucuronic acid to Alvimopan. The following technical details outline the process:
The molecular structure of Alvimopan β-D-Glucuronide comprises the core structure of Alvimopan linked to a glucuronic acid moiety. The chemical formula for Alvimopan is , while the glucuronic acid moiety contributes additional atoms, resulting in a more complex structure.
Alvimopan β-D-Glucuronide can undergo several chemical reactions relevant to its pharmacological activity:
The derivatization reactions for analysis often involve:
The mechanism by which Alvimopan β-D-Glucuronide operates involves its interaction with peripheral mu-opioid receptors in the gastrointestinal tract. By binding competitively to these receptors, it inhibits opioid effects without crossing the blood-brain barrier:
Alvimopan β-D-Glucuronide typically exhibits:
The chemical properties include:
Alvimopan β-D-Glucuronide has several scientific applications:
Molecular architecture: Alvimopan β-D-Glucuronide is formed via enzymatic conjugation of alvimopan (a peripherally acting µ-opioid receptor antagonist) with glucuronic acid at its 3-hydroxyphenyl group. This β-glycosidic bond creates a high-molecular-weight zwitterionic structure (C31H40N2O10; MW 600.66 g/mol) with significant polarity [1] [5]. The glucuronide moiety introduces multiple chiral centers and hydroxyl groups, fundamentally altering physicochemical behavior versus the parent drug.
Spectroscopic signatures: Nuclear Magnetic Resonance (NMR) studies confirm the attachment site of glucuronic acid at the phenolic oxygen. Key spectral features include:
Stereochemical complexity: The molecule possesses three chiral centers (C3, C4 in piperidine ring; C1’ in glucuronide), generating multiple diastereomers. Pharmacological activity is exclusive to the (3R,4R,1’S) configuration [7].
Table 1: Key Molecular Descriptors of Alvimopan β-D-Glucuronide
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C31H40N2O10 | High-Resolution MS |
Molecular Weight | 600.66 g/mol | Calculated/ESI-MS |
CAS Registry Number | 1260616-95-2 | Chemical Database |
Configuration | (3R,4R,1’S)-diastereomer | Chiral HPLC/NMR |
UV λmax | 278 nm (phenolic chromophore) | UV-Vis Spectroscopy |
Structural and functional divergence: Glucuronidation transforms alvimopan’s lipophilic scaffold (log P ~2.8) into a highly hydrophilic metabolite (log P <-1.0). This conversion abolishes blood-brain barrier penetration while retaining peripheral µ-opioid receptor affinity (Ki = 0.25 nM) [5] [6]. The glucuronide’s zwitterionic nature enhances aqueous solubility (>50 mg/mL vs. <0.1 mg/mL for alvimopan), directing elimination via renal/biliary routes [1] [4].
Receptor interactions: Despite structural modification, the glucuronide maintains nanomolar affinity for gastrointestinal µ-opioid receptors. X-ray crystallography reveals:
Metabolic interdependency: Alvimopan β-D-Glucuronide formation is mediated primarily by hepatic UGT1A3 and UGT2B7 isoforms. Intestinal flora further hydrolyze/re-conjugate the metabolite, creating enterohepatic recirculation that extends its plasma half-life (14–18 hrs vs. 10–17 hrs for alvimopan) [5] [9].
Table 2: Physicochemical and Biological Comparison
Property | Alvimopan | Alvimopan β-D-Glucuronide |
---|---|---|
Molecular Formula | C25H32N2O4 | C31H40N2O10 |
Molecular Weight | 424.53 g/mol | 600.66 g/mol |
log P (Octanol-Water) | 2.5–3.0 | <-1.0 |
Aqueous Solubility | <0.1 mg/mL (pH 7.4) | >50 mg/mL (pH 7.4) |
µ-Opioid Receptor Ki | 0.4 nM | 0.25 nM |
Plasma Half-life | 10–17 hours | 14–18 hours |
Primary Elimination Route | Biliary (65%) | Renal (35%)/Biliary (65%) |
Hydrolytic susceptibility: Forced degradation studies reveal pH-dependent instability. Under acidic conditions (HCl 0.1N, 60°C), the β-glucuronidic bond hydrolyzes, regenerating alvimopan and glucuronic acid. Neutral/basic conditions favor acyl migration, yielding isomeric α-glucuronides and open-chain forms [2] [4].
Thermal and photolytic resilience: Solid-state stability assessments show:
Stabilization strategies: Optimal storage requires:
Table 3: Stability Profile Under Stress Conditions
Stress Condition | Major Degradants | Degradation Pathway |
---|---|---|
Acidic Hydrolysis (0.1N HCl, 60°C) | Alvimopan, Glucuronic Acid | Glycosidic Bond Cleavage |
Alkaline Hydrolysis (0.1N NaOH, 60°C) | Iso-glucuronides, Open-chain Form | Acyl Migration |
Oxidative Stress (3% H2O2) | N-Oxides, Quinones | Piperidine N-oxidation, Phenol Oxidation |
Aqueous Solution (pH 7.4, 37°C) | β→α Glucuronide Isomers | Anomerization |
Degradation kinetics: Pseudo-first-order rate constants (kobs) in buffer systems are:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7